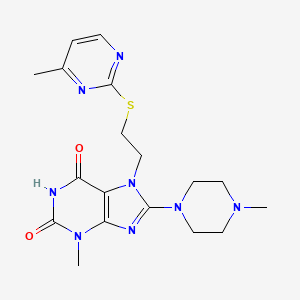

3-methyl-8-(4-methylpiperazin-1-yl)-7-(2-((4-methylpyrimidin-2-yl)thio)ethyl)-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

3-methyl-8-(4-methylpiperazin-1-yl)-7-[2-(4-methylpyrimidin-2-yl)sulfanylethyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N8O2S/c1-12-4-5-19-16(20-12)29-11-10-26-13-14(24(3)18(28)22-15(13)27)21-17(26)25-8-6-23(2)7-9-25/h4-5H,6-11H2,1-3H3,(H,22,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIVVFYTWUVFME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)SCCN2C3=C(N=C2N4CCN(CC4)C)N(C(=O)NC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of SMR000035212, also known as the Secretion Modification Region (SMR) peptide, is the molecular chaperone DnaK. DnaK plays a crucial role in the formation of biofilms, which are communities of microorganisms that can adhere to various surfaces.

Mode of Action

SMR000035212 interacts with DnaK, inhibiting its function. This interaction disrupts the ability of certain bacteria, such as Staphylococcus aureus, to form biofilms. Biofilms contribute to antibiotic resistance and tolerance, making them a significant challenge in treating bacterial infections.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Physicochemical Differences

The table below compares the target compound with two analogs from the literature:

Key Observations:

Position 7 Modifications: The target compound and ’s analog feature thioethyl-linked heterocycles (pyrimidine vs. thiazole). ’s compound lacks a Position 7 substituent, reducing steric hindrance but possibly limiting target engagement.

Position 8 Modifications: The 4-methylpiperazinyl group in the target compound balances solubility (via the piperazine’s basicity) and lipophilicity (via the methyl group). Pyrrolidinyl () is less polar, increasing LogP to 2.3, which may improve membrane permeability but reduce aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.